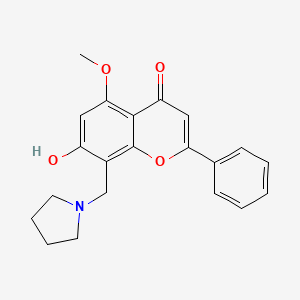
7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. It is also known as Hesperetin Pyrrolidine or HP. HP has been found to have various biological activities and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Compounds related to 7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one have been synthesized and investigated for their antimicrobial and antioxidant activities. For instance, the synthesis of various 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides has been described, with some of these compounds displaying antimicrobial and antioxidant properties (Hatzade et al., 2008).
Photochromic Materials and Biologically Active Natural Products
Chromene chromium carbene complexes, similar to the core structure of 7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, have been utilized in the syntheses of naphthopyran and naphthopyrandione units. These units are present in photochromic materials and biologically active natural products (Rawat et al., 2006).
Ratiometric Fluorescent pH Probe
A novel ratiometric pH probe based on the dicyanomethylene-4H-chromene platform, which includes the pyrrolidine structure as part of the product in Knoevenagel condensation, has been developed. This probe shows high selectivity and sensitivity for pH variation with significant fluorescent ratiometric responses (Liu et al., 2017).
Monoamine Oxidase Inhibitors
Compounds structurally related to 7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, specifically 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones, have been synthesized and evaluated for their inhibitory activity against human monoamine oxidase A and B. These compounds show potential as selective monoamine oxidase (MAO) A inhibitors (Mattsson et al., 2014).
X-Ray Crystallography and Chemical Structure Analysis
The chemical structure and features of compounds with similar structures have been determined through methods such as X-ray crystallography. For instance, the crystal structure of 2-(4,5-bis(4-methoxyphenyl)-5H-chromeno[4,3-b]pyridin-2-yl)phenol has been studied to understand its molecular conformation and intermolecular interactions (Yuan et al., 2010).
Biological and Medicinal Properties
5H-Chromeno[2,3-b]pyridines, similar in structure, have been reported to have significant industrial, biological, and medicinal properties. The synthesis and chemical structure analysis of these compounds have been explored, along with their absorption, distribution, metabolism, and excretion properties (Ryzhkova et al., 2023).
Cancer Research
Compounds structurally related have been synthesized and evaluated for their ability to inhibit tumor growth and metastasis by targeting topoisomerases, showing potential as cancer therapeutics. For example, a series of novel terpyridine-skeleton molecules containing chromeno[4,3-b]pyridine core have been studied for their biological activities, including their effects on tumor growth and metastasis in human breast cancer cells and xenografted mice (Kwon et al., 2015).
Natural Compounds and Antimicrobial Activity
Compounds derived from natural sources, such as isoflavones from Belamcanda chinensis with structures similar to 7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, have been isolated and studied for their antimicrobial and anti-inflammatory effects (Liu et al., 2008).
Propiedades
IUPAC Name |
7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-19-11-16(23)15(13-22-9-5-6-10-22)21-20(19)17(24)12-18(26-21)14-7-3-2-4-8-14/h2-4,7-8,11-12,23H,5-6,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONXOUIVEPUHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C(=C1)O)CN3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

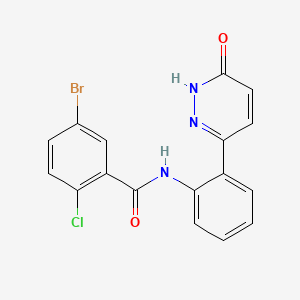
![3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide](/img/structure/B2952496.png)
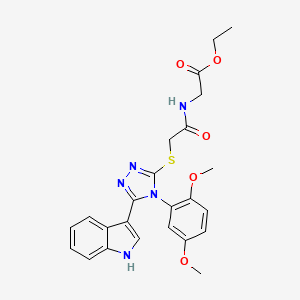
![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)
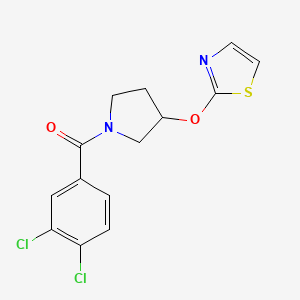
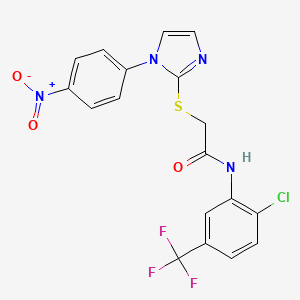
![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)
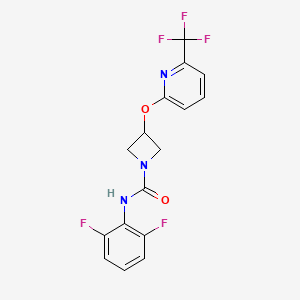

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2952508.png)
![N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2952509.png)
![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2952514.png)
![2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2952515.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2952516.png)